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Compound of Interest

Compound Name: LY2874455

Cat. No.: B612011 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies of

LY2874455, a potent and selective pan-FGFR inhibitor, in the context of gastric cancer. This

document details the mechanism of action, in vitro and in vivo efficacy, and the underlying

signaling pathways affected by this compound.

Core Mechanism of Action
LY2874455 is an orally bioavailable small-molecule inhibitor that targets all four fibroblast

growth factor receptors (FGFR1, FGFR2, FGFR3, and FGFR4)[1]. FGFR signaling is a crucial

pathway in tumorigenesis, regulating cell proliferation, survival, migration, and angiogenesis[2].

In gastric cancer, amplification and overexpression of FGFR2 are frequently observed, making

it a key therapeutic target[1][2]. LY2874455 exerts its anti-tumor effects by binding to the ATP-

binding pocket of the FGFRs, thereby inhibiting their kinase activity and blocking downstream

signaling cascades[2].

In Vitro Efficacy
The in vitro activity of LY2874455 has been evaluated in various gastric cancer cell lines,

particularly those with FGFR2 amplification, such as SNU-16 and KATO-III.

Table 1: In Vitro Activity of LY2874455 in Gastric Cancer Cell Lines
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Cell Line
FGFR
Status

Assay Type Endpoint
IC50 Value
(nM)

Reference

SNU-16
FGFR2

Amplified
Cell Viability

Inhibition of

Cell

Proliferation

3.96 ± 4.4 [3]

KATO-III
FGFR2

Amplified
Cell Viability

Inhibition of

Cell

Proliferation

5.45 ± 5.3 [3]

SNU-16
FGFR2

Amplified

Phosphorylati

on Assay

Inhibition of

p-FGFR2
0.8

MedChemEx

press

KATO-III
FGFR2

Amplified

Phosphorylati

on Assay

Inhibition of

p-FGFR2
1.5

MedChemEx

press

SNU-16
FGFR2

Amplified

Phosphorylati

on Assay

Inhibition of

p-FRS2
0.8 - 1.5

MedChemEx

press

KATO-III
FGFR2

Amplified

Phosphorylati

on Assay

Inhibition of

p-FRS2
0.8 - 1.5

MedChemEx

press

SNU-16
FGFR2

Amplified

Phosphorylati

on Assay

Inhibition of

p-Erk
0.3 - 0.8

MedChemEx

press

KATO-III
FGFR2

Amplified

Phosphorylati

on Assay

Inhibition of

p-Erk
0.3 - 0.8

MedChemEx

press

In Vivo Efficacy in Xenograft Models
Preclinical studies using gastric cancer xenograft models in immunocompromised mice have

demonstrated the potent in vivo anti-tumor activity of LY2874455.

Table 2: In Vivo Efficacy of LY2874455 in Gastric Cancer Xenograft Models
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Xenograft
Model

Treatment
Dosing
Schedule

Tumor
Growth
Inhibition
(%)

Key
Findings

Reference

SNU-16 LY2874455
3 mg/kg,

twice daily

Significant

regression

Dose-

dependent

inhibition of

tumor growth

MedChemEx

press

KATO-III LY2874455 Not specified

Broad-

spectrum

antitumor

activity

Efficacy in

FGFR2-

amplified

model

[2]

Signaling Pathway Analysis
LY2874455 effectively inhibits the FGFR signaling cascade in gastric cancer cells. Upon

binding to FGFR, the drug prevents receptor dimerization and autophosphorylation, leading to

the suppression of downstream signaling pathways critical for tumor growth and survival.
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Caption: FGFR Signaling Pathway Inhibition by LY2874455.
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The primary mechanism involves the inhibition of FGFR substrate 2 (FRS2) phosphorylation, a

key docking protein that recruits other signaling molecules. This blockade disrupts major

downstream pathways, including:

RAS/RAF/MEK/ERK (MAPK) Pathway: Inhibition of this pathway leads to decreased cell

proliferation. LY2874455 has been shown to potently inhibit the phosphorylation of Erk[4].

PI3K/AKT/mTOR Pathway: Suppression of this pathway contributes to the induction of

apoptosis and reduced cell survival[4].

Experimental Protocols
In Vitro Cell-Based Assays
Cell Lines and Culture Conditions:

SNU-16 and KATO-III cells, human gastric carcinoma cell lines with FGFR2 amplification,

were used.

Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

and 1% penicillin-streptomycin.

Cultures were maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay):

Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere

overnight.

The following day, cells were treated with various concentrations of LY2874455 or vehicle

control (DMSO).

After 72 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each

well and incubated for 4 hours at 37°C.

The medium was then removed, and 150 µL of DMSO was added to dissolve the formazan

crystals.
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The absorbance was measured at 490 nm using a microplate reader.

IC50 values were calculated using non-linear regression analysis.

Western Blot Analysis for Protein Phosphorylation:

Cell Lysis: Cells were treated with LY2874455 for the indicated times, then washed with ice-

cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

Protein Quantification: Protein concentration was determined using the BCA protein assay

kit.

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-

PAGE and transferred to a PVDF membrane.

Immunoblotting:

The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST

for 1 hour at room temperature.

The membrane was then incubated with primary antibodies overnight at 4°C. Key primary

antibodies include those against phospho-FGFR, total FGFR, phospho-FRS2, total FRS2,

phospho-ERK, total ERK, phospho-AKT, and total AKT.

After washing with TBST, the membrane was incubated with HRP-conjugated secondary

antibodies for 1 hour at room temperature.

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL)

detection system.
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Caption: Western Blot Experimental Workflow.

In Vivo Xenograft Studies
Animal Models:

Athymic nude mice or NOD/SCID mice (6-8 weeks old) were used.

All animal procedures were conducted in accordance with institutional animal care and use

committee (IACUC) guidelines.

Tumor Implantation:

SNU-16 cells (5 x 10⁶) were suspended in 100 µL of a 1:1 mixture of Matrigel and PBS.

The cell suspension was subcutaneously injected into the flank of each mouse.

Tumors were allowed to grow to a palpable size (approximately 100-150 mm³).

Drug Administration and Efficacy Evaluation:

Mice were randomized into treatment and control groups.

LY2874455 was formulated in an appropriate vehicle and administered orally, typically twice

daily.

The control group received the vehicle only.

Tumor volume was measured two to three times per week using calipers and calculated

using the formula: (Length x Width²)/2.

Body weight and general health of the mice were monitored throughout the study.

At the end of the study, tumors were excised, weighed, and processed for pharmacodynamic

analysis (e.g., Western blot for p-FGFR).
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Caption: In Vivo Xenograft Study Workflow.
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Conclusion
The preclinical data for LY2874455 in gastric cancer models strongly support its development

as a targeted therapeutic agent. Its potent and selective inhibition of the FGFR signaling

pathway translates to significant anti-tumor activity in both in vitro and in vivo settings,

particularly in tumors harboring FGFR2 amplification. The detailed methodologies provided in

this guide serve as a valuable resource for researchers in the field of oncology and drug

development.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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